ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate
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Overview
Description
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is a complex organic compound with a unique structure that includes a benzimidazole ring, an amino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield the desired cyanoacetamide derivatives . Another approach involves the use of lithium salts of ethyl cyanoacetate, which react with various substituted benzimidazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzimidazole ring and cyano group allows for strong interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the benzimidazole ring.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl group instead of an ethyl group.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different substituents.
Uniqueness
Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is unique due to the combination of the benzimidazole ring, amino group, and cyano group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (2Z)-2-(1-amino-3-methylbenzimidazol-2-ylidene)-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-3-19-13(18)9(8-14)12-16(2)10-6-4-5-7-11(10)17(12)15/h4-7H,3,15H2,1-2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZIKNPPKABGNC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C2=CC=CC=C2N1N)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1N)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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